
Acetylsalicylsäure-d4
Übersicht
Beschreibung
Aspirin-d4 is intended for use as an internal standard for the quantification of aspirin by GC- or LC-MS. Aspirin is a non-selective, irreversible COX inhibitor. The IC50 values for ovine COX-1 and -2 are 0.75 and 1.25 mM, respectively. Aspirin acetylates COX-1 at Ser530 and COX-2 at Ser516 resulting in irreversible enzyme inhibition.
One of the isotopic labelled form of Acetylsalicylic Acid, which could be used as analgesic and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism Studies
Acetylsalicylic Acid-d4 is primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ASA in the human body. Its deuterated form allows for precise quantification in complex biological matrices using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC–MS/MS).
Key Findings from Research:
- A study validated a high-throughput LC–MS/MS method for measuring ASA and its metabolite salicylic acid (SA) using Acetylsalicylic Acid-d4 as an internal standard. This method demonstrated excellent sensitivity and reproducibility, crucial for studying ASA metabolism in patients who may not respond adequately to standard doses .
- The pharmacokinetics of different ASA formulations were assessed, revealing significant inter-individual variability in absorption rates, particularly between enteric-coated and plain ASA formulations. The use of Acetylsalicylic Acid-d4 facilitated the differentiation between ASA and SA peaks during analysis .
Clinical Applications in Cardiovascular Disease
Acetylsalicylic Acid-d4 plays a critical role in clinical research focused on cardiovascular diseases. ASA is widely recognized for its antiplatelet effects, which are essential for preventing thrombotic events such as myocardial infarction and stroke.
Clinical Insights:
- Research indicates that low-dose ASA significantly reduces the risk of cardiovascular events. Acetylsalicylic Acid-d4 is employed to study its efficacy and safety profile in diverse populations, including those with varying responses to treatment .
- The compound's role in understanding the pharmacodynamics of ASA has led to improved therapeutic strategies for patients at risk of cardiovascular diseases .
Drug Development and Reformulation Studies
The exploration of modified acetylsalicylic acid molecules, including Acetylsalicylic Acid-d4, is vital for developing new therapeutic options that enhance efficacy while minimizing side effects.
Research Implications:
- Studies are investigating the repositioning of ASA for new therapeutic uses beyond cardiovascular applications, such as potential anticancer properties. The insights gained from using Acetylsalicylic Acid-d4 can inform these investigations by providing detailed metabolic profiles .
- The development of new formulations or derivatives aims to improve patient adherence and outcomes while reducing gastrointestinal side effects associated with traditional ASA .
Analytical Chemistry Applications
In analytical chemistry, Acetylsalicylic Acid-d4 serves as a standard reference compound for method validation and quality control.
Methodological Advances:
- The use of deuterated compounds like Acetylsalicylic Acid-d4 enhances the accuracy of quantitative analyses by compensating for matrix effects during sample preparation and analysis .
- Researchers have developed rapid methods for identifying various contaminants in food and beverages using Acetylsalicylic Acid-d4 as an internal standard, showcasing its versatility beyond pharmacological applications .
Wirkmechanismus
Mode of Action
Aspirin acts as an acetylating agent , where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This action results in the irreversible inactivation of the COX enzymes . As a result, the production of prostaglandins and thromboxanes is suppressed . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors .
Biochemical Pathways
The inhibition of COX enzymes by aspirin leads to decreased production of prostaglandins and thromboxanes . This suppression affects various biochemical pathways, leading to the reduction of inflammation, relief of pain, prevention of clotting, and reduction of fever . Moreover, aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory .
Pharmacokinetics
Following absorption in the gastrointestinal tract, acetylsalicylic acid rapidly binds to and acetylates a serine residue in its target enzyme family, the cyclooxygenases (COXs) . The rapid metabolism of acetylsalicylic acid results in salicylic acid, an active metabolite with residual anti-inflammatory activity .
Result of Action
The molecular and cellular effects of acetylsalicylic acid’s action are primarily due to its ability to suppress the production of prostaglandins and thromboxanes . This leads to a reduction in inflammation, pain, and fever, and prevents clotting . Additionally, the production of lipoxins by aspirin-modified COX-2 has anti-inflammatory effects .
Biologische Aktivität
Acetylsalicylic acid-d4 (ASA-d4) is a deuterated form of acetylsalicylic acid (ASA), commonly known as aspirin. This isotopic variant is utilized in various pharmacokinetic and metabolic studies due to its unique properties, which allow for precise tracking in biological systems. This article explores the biological activity of ASA-d4, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic applications.
Overview of Acetylsalicylic Acid-d4
Acetylsalicylic acid is widely recognized for its anti-inflammatory, antipyretic, and analgesic effects. Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins and thromboxanes. ASA-d4 serves as an internal standard in analytical methods, enhancing the accuracy of pharmacokinetic studies by compensating for matrix effects and variability in sample preparation.
Absorption and Distribution
ASA-d4 is rapidly absorbed from the gastrointestinal tract. Studies indicate that its pharmacokinetic profile closely mirrors that of non-deuterated ASA but allows for more precise quantification in biological matrices due to the distinct mass characteristics conferred by deuteration. The maximum plasma concentration (Cmax) for ASA-d4 has been reported to occur within 0.5 to 1 hour post-administration, with significant inter-individual variability observed in absorption rates .
Metabolic Pathways
Upon administration, ASA undergoes hydrolysis to form salicylic acid (SA), which is further metabolized into various conjugates. The metabolic fate of ASA-d4 has been investigated using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating that it follows similar degradation pathways as ASA. Key metabolites identified include salicylic acid-d4 and other deuterated derivatives, which are crucial for understanding the drug's pharmacodynamics .
Anti-Inflammatory Activity
The anti-inflammatory effects of ASA-d4 have been substantiated through various studies. Notably, it has been shown to modulate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which plays a critical role in cellular energy homeostasis and inflammation . Additionally, ASA-d4 exhibits non-COX-mediated effects that contribute to its overall anti-inflammatory profile.
Cardiovascular Protection
ASA-d4 retains the cardioprotective properties of ASA, primarily through its antiplatelet effects. It irreversibly acetylates platelet COX-1, leading to decreased thromboxane A2 production and reduced platelet aggregation. This mechanism is pivotal in preventing cardiovascular events such as myocardial infarction and stroke . A comparative bioavailability study highlighted that different formulations of ASA, including those containing ASA-d4, exhibit varying degrees of absorption efficiency, impacting their therapeutic efficacy .
Case Studies and Research Findings
Several studies have explored the implications of ASA-d4 in clinical settings:
- Metabolomic Studies : A study involving healthy participants demonstrated that low-dose ASA administration altered metabolic profiles significantly, affecting pathways linked to fatty acid oxidation and amino acid metabolism. This finding suggests a broader metabolic impact beyond traditional anti-inflammatory effects .
- Aspirin Intolerance : Research into aspirin-exacerbated respiratory disease (AERD) has revealed that ASA may induce cysLT production in mast cells under certain inflammatory conditions. This highlights the dual role of ASA-d4 in both therapeutic and adverse responses depending on individual patient profiles .
- Comparative Pharmacokinetics : A detailed pharmacokinetic analysis showed that while enteric-coated formulations exhibit delayed absorption compared to plain formulations, both forms maintain effective plasma levels of ASA and SA over time. This variability underscores the importance of formulation choice in clinical practice .
Data Tables
Parameter | Value |
---|---|
Cmax (ASA-d4) | 5433 ng/mL |
Tmax | 0.5 - 1.0 hours |
AUC (Plain ASA) | 823.1 ng*h/mL |
AUC (EC-ASA) | 725.5 ng*h/mL |
Esterase Activity (Plasma) | Vmax: 6.5 ± 1.9 nmol/mL/min |
Eigenschaften
IUPAC Name |
2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675533 | |
Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97781-16-3 | |
Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.